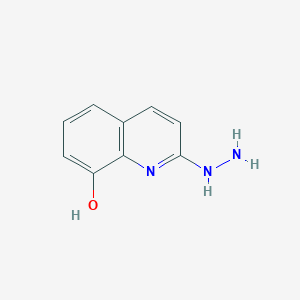

2-Hydrazinylquinolin-8-ol

Overview

Description

2-Hydrazinylquinolin-8-ol is a chemical compound with the CAS Number: 15011-37-7 . It has a molecular weight of 175.19 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The InChI code for 2-Hydrazinylquinolin-8-ol is 1S/C9H9N3O/c10-12-8-5-4-6-2-1-3-7 (13)9 (6)11-8/h1-5,13H,10H2, (H,11,12) . This indicates the molecular structure of the compound. Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis

2-Hydrazinylquinolin-8-ol is a powder at room temperature . More detailed physical and chemical properties would require specific experimental measurements or computational predictions .Scientific Research Applications

Corrosion Inhibition : 2-Hydrazinylquinolin-8-ol derivatives exhibit significant anti-corrosion activity for carbon steel in acidic environments. They act as mixed-type inhibitors and their effectiveness increases with concentration. The adsorption of these compounds on steel surfaces follows the Langmuir model, and their performance has been validated through experimental and computational analyses (Rouifi et al., 2020).

Alzheimer's Disease Treatment : 2-Substituted 8-hydroxyquinolines, like 2-Hydrazinylquinolin-8-ol, are proposed for Alzheimer's disease treatment. They act as metal chaperones, disaggregating metal-enriched amyloid plaques and inhibiting Cu/Aβ redox chemistry (Kenche et al., 2013).

Toxicology : Some derivatives of 2-Hydrazinylquinolin-8-ol, like Clioquinol, have demonstrated diverse activities beyond their antimicrobial use, including potential applications in cancer therapy and Alzheimer's disease treatment, despite their historical association with neurotoxicity (Mao & Schimmer, 2008).

Malaria Therapy : 2-Hydrazinylquinolin-8-ol and related compounds, as part of the 8-aminoquinoline family, have been critical in the therapy of latent malaria. Their properties have led to the development of drugs like primaquine and tafenoquine, although challenges with hemolytic toxicity in certain patients persist (Baird, 2019).

Organic Synthesis : 2-Hydrazinylquinolin-8-ol derivatives have been synthesized for various applications, including the creation of novel hydrazinylquinoline regio-isomers and aminoquinoline substituted pyrrolidin-2,5-diones (Kumar et al., 2014).

Antimicrobial Activities : Several divalent transition metal complexes of 2-Hydrazinylquinolin-8-ol derivatives have shown in vitro antimicrobial activity against various bacterial strains and fungi (Patel & Patel, 2017).

Coordination Chemistry : The compound has applications in metallosupramolecular chemistry, particularly in creating new supramolecular sensors and emitting devices (Albrecht et al., 2008).

properties

IUPAC Name |

2-hydrazinylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-8-5-4-6-2-1-3-7(13)9(6)11-8/h1-5,13H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQJACHAEBSDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295717 | |

| Record name | 2-hydrazinylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinylquinolin-8-ol | |

CAS RN |

15011-37-7 | |

| Record name | 15011-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazinylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

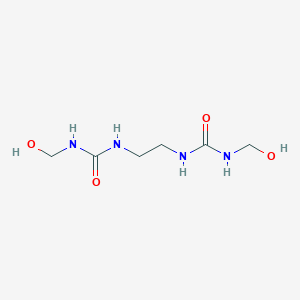

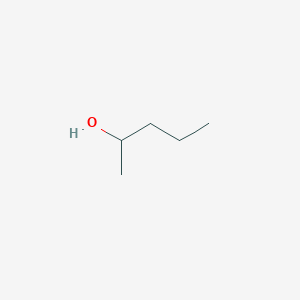

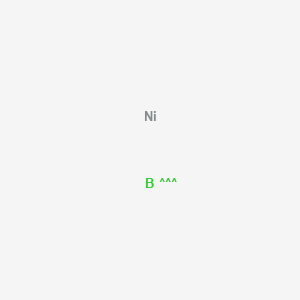

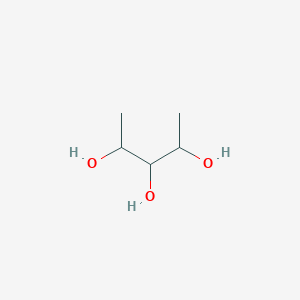

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)